3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one 3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Brand Name: Vulcanchem
CAS No.: 946235-99-0
VCID: VC11918311
InChI: InChI=1S/C22H23NO6/c1-25-11-3-10-23-12-18-19(28-14-23)9-8-17-21(24)20(13-27-22(17)18)29-16-6-4-15(26-2)5-7-16/h4-9,13H,3,10-12,14H2,1-2H3
SMILES: COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)OC1
Molecular Formula: C22H23NO6
Molecular Weight: 397.4 g/mol

3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

CAS No.: 946235-99-0

Cat. No.: VC11918311

Molecular Formula: C22H23NO6

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one - 946235-99-0

Specification

CAS No. 946235-99-0
Molecular Formula C22H23NO6
Molecular Weight 397.4 g/mol
IUPAC Name 3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Standard InChI InChI=1S/C22H23NO6/c1-25-11-3-10-23-12-18-19(28-14-23)9-8-17-21(24)20(13-27-22(17)18)29-16-6-4-15(26-2)5-7-16/h4-9,13H,3,10-12,14H2,1-2H3
Standard InChI Key BWAQRWNQPRPARX-UHFFFAOYSA-N
SMILES COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)OC1
Canonical SMILES COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)OC1

Introduction

Synthesis Pathways

While specific synthetic methods for this compound are unavailable in the provided data, similar chromeno-oxazine derivatives are typically synthesized through multistep reactions involving:

  • Cyclization Reactions: Formation of the oxazine ring via condensation of phenolic or aromatic aldehydes with amines or amino alcohols under acidic or basic conditions.

  • Etherification: Introduction of methoxy groups through Williamson ether synthesis using alkyl halides and sodium methoxide.

  • Side Chain Functionalization: Attachment of alkyl chains (e.g., 3-methoxypropyl) using alkylating agents.

3.1. Pharmacological Interest

Compounds with chromene and oxazine frameworks are known for their diverse biological activities:

  • Antioxidant Properties: The presence of phenolic groups can scavenge free radicals.

  • Anticancer Activity: Similar heterocyclic compounds have shown cytotoxic effects against cancer cell lines.

  • Antimicrobial Potential: The fused heterocyclic system may inhibit bacterial or fungal growth.

3.2. Material Science

The rigid aromatic framework may make this compound suitable for applications in organic electronics or as a precursor in polymer synthesis.

Analytical Characterization

To confirm the structure and purity of such compounds, the following techniques are typically employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Signals for methoxy groups (OCH3-OCH_3) around δ\delta 3.5–4 ppm.

    • Aromatic protons between δ\delta 6–8 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O stretching in the oxazinone ring around \sim1700 cm1^{-1}.

    • C-O-C ether stretches near \sim1100 cm1^{-1}.

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to C21H23NO5C_{21}H_{23}NO_5.

  • Elemental Analysis: Confirms the molecular formula through carbon, hydrogen, nitrogen, and oxygen content.

Comparative Data Table

PropertyValue/DescriptionMethodology Used
Molecular FormulaC21H23NO5C_{21}H_{23}NO_5Calculated from structure
Key Functional GroupsMethoxy, Ether, OxazinoneStructural analysis
Expected Melting PointTBD (dependent on synthesis)Differential Scanning Calorimetry (DSC)
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, ethanol)Solubility testing
Biological ActivityAntioxidant, antimicrobial potentialIn vitro assays

Research Gaps and Future Directions

While this compound's structure suggests promising applications, further research is needed to:

  • Develop efficient synthetic routes with high yields.

  • Explore its biological activity through screening assays for anticancer, antimicrobial, or antioxidant properties.

  • Investigate its physicochemical properties to determine its suitability for industrial applications.

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